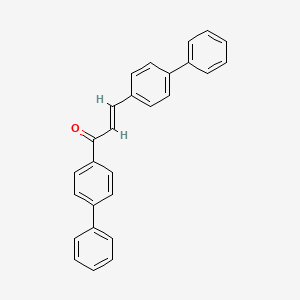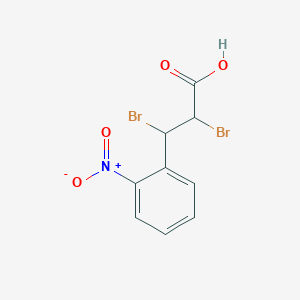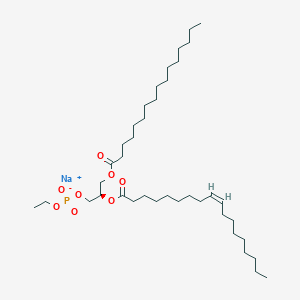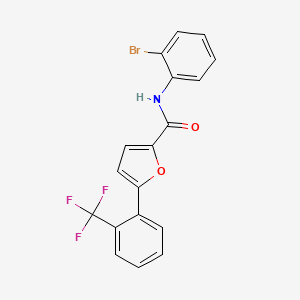
N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and furan functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide typically involves multi-step organic reactions. One common approach is the coupling of 2-bromophenylamine with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the corresponding amide. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom can produce a wide range of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism by which N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Bromophenyl)-5-phenyl-2-furamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(2-Chlorophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide: Substitution of bromine with chlorine can affect the compound’s reactivity and interactions.
N-(2-Bromophenyl)-5-(2-methylphenyl)-2-furamide: The presence of a methyl group instead of trifluoromethyl can alter the compound’s physical and chemical properties.
Uniqueness
N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and potential biological activity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability, making this compound a valuable candidate for further research and development.
Propriétés
Numéro CAS |
620541-13-1 |
|---|---|
Formule moléculaire |
C18H11BrF3NO2 |
Poids moléculaire |
410.2 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11BrF3NO2/c19-13-7-3-4-8-14(13)23-17(24)16-10-9-15(25-16)11-5-1-2-6-12(11)18(20,21)22/h1-10H,(H,23,24) |
Clé InChI |
ZSWSKYHNABJIPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid](/img/structure/B11942465.png)
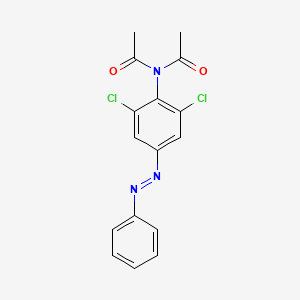
![Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942496.png)

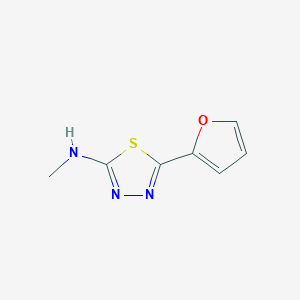

![1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11942528.png)
![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
